molecular formula C20H17N3O3 B4505947 6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4505947
M. Wt: 347.4 g/mol
InChI Key: XGOUERXLJSVRMD-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12699141 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound belongs to a class of chemicals that have been synthesized and characterized for their potential in creating new materials and molecules with unique properties. Studies like those by Quiroga et al. (1999) on "Three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines" highlight the synthesis processes and structural analysis of related pyrazolopyridine derivatives, demonstrating the chemical versatility and potential applications in material science and organic chemistry Quiroga et al., 1999.

Biological Evaluation

  • Rahmouni et al. (2016) in their work on "Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents" discuss the synthesis of pyrazolopyridine derivatives and their evaluation for biological activities. Although not directly related to the exact compound , this research shows the broader interest in pyrazolopyridine derivatives for potential therapeutic uses Rahmouni et al., 2016.

Antimicrobial, Antioxidant, and Antitumor Activities

  • The exploration of pyrazolopyridine derivatives for antimicrobial, antioxidant, and antitumor activities, as demonstrated by El-Borai et al. (2013), provides insights into the potential pharmaceutical applications of these compounds. Such studies indicate the importance of this class of compounds in developing new treatments for various diseases El‐Borai et al., 2013.

Materials Science Applications

  • Research into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, such as the work by Zedan et al. (2020), shows the potential of these compounds in materials science, particularly in developing new types of sensors and electronic devices Zedan et al., 2020.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to a variety of downstream effects .

Biochemical Pathways

For instance, some compounds have been found to inhibit dihydrofolate reductase (DHFR), thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to the inhibition of RNA and DNA synthesis, causing cell death .

Pharmacokinetics

Similar compounds have been found to possess improved metabolic stability and increased oral bioavailability . These properties are crucial for the compound’s bioavailability, determining how much of the compound reaches its target after administration.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound might also have similar effects. The compound could potentially inhibit the growth of various microbial strains, leading to their death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, oxidative stress has been linked to disease development and can negatively affect different cellular components . Therefore, the compound’s action might be influenced by the oxidative state of the environment.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

Future research on this compound could involve studying its potential uses, such as in the development of new drugs or materials. It could also involve investigating its properties further, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-14-8-11-18(26-2)16(12-14)17-10-9-15-19(21-17)22-23(20(15)24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOUERXLJSVRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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6-(2,5-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.